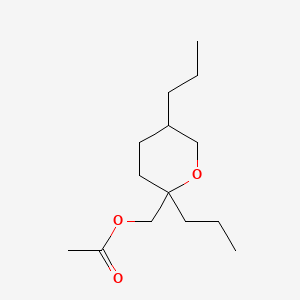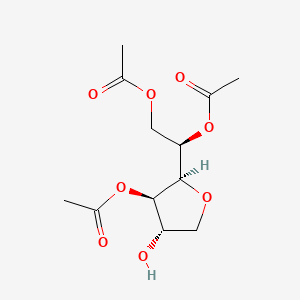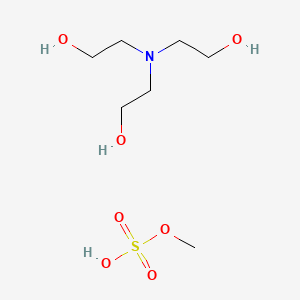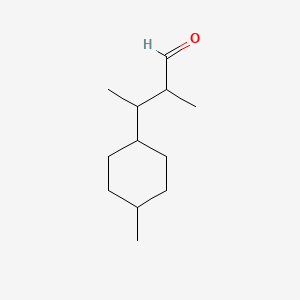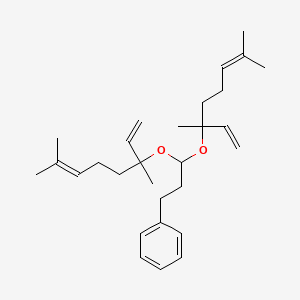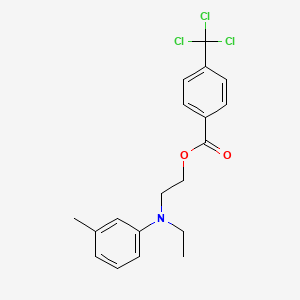
Tris(m-hydroxyphenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(m-hydroxyphenyl) phosphate is an organophosphorus compound with the chemical formula C18H15O7P. It is known for its flame-retardant properties and is used in various industrial applications. The compound consists of three m-hydroxyphenyl groups attached to a central phosphate group, making it a triaryl phosphate ester.
準備方法
Synthetic Routes and Reaction Conditions
Tris(m-hydroxyphenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with m-hydroxyphenol in the presence of a base. The reaction typically involves the following steps:
Reaction Setup: A mixture of phosphorus oxychloride and m-hydroxyphenol is prepared in an inert atmosphere.
Base Addition: A base such as pyridine or triethylamine is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature to promote the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Tris(m-hydroxyphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated this compound.
科学的研究の応用
Tris(m-hydroxyphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant additive in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of flame-retardant materials, including textiles, plastics, and coatings.
作用機序
The mechanism by which tris(m-hydroxyphenyl) phosphate exerts its effects involves the interaction of its phosphate group with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame-retardant properties are attributed to the formation of a protective char layer that prevents the spread of flames.
類似化合物との比較
Similar Compounds
Tris(1,3-dichloro-2-propyl) phosphate: Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate: A widely used flame retardant with a simpler structure compared to tris(m-hydroxyphenyl) phosphate.
Tricresyl phosphate: Known for its use as a plasticizer and flame retardant.
Uniqueness
This compound is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to form stable complexes with various molecules makes it a valuable compound in both industrial and research applications.
特性
CAS番号 |
94135-13-4 |
|---|---|
分子式 |
C18H15O7P |
分子量 |
374.3 g/mol |
IUPAC名 |
tris(3-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C18H15O7P/c19-13-4-1-7-16(10-13)23-26(22,24-17-8-2-5-14(20)11-17)25-18-9-3-6-15(21)12-18/h1-12,19-21H |
InChIキー |
GGYSSENSJNGXLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


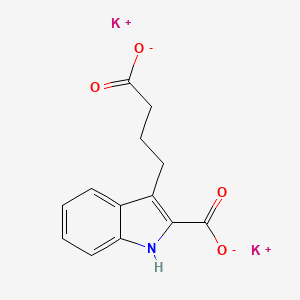
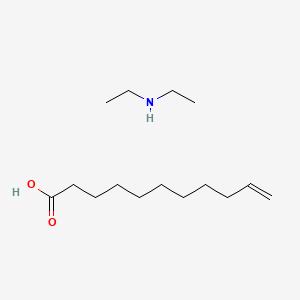
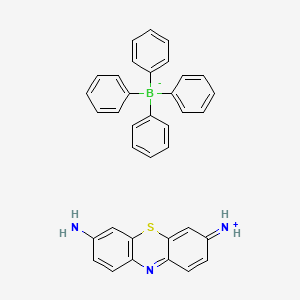
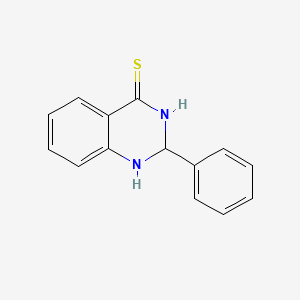
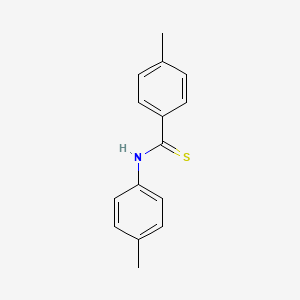
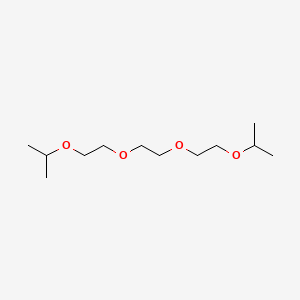
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)

